Impureté 1 liée au Dutasteride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

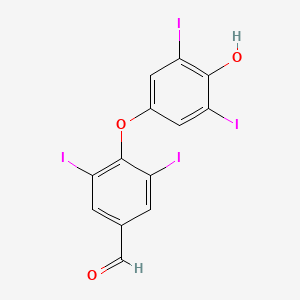

Dutasteride Related Impurity 1 is a byproduct formed during the synthesis of dutasteride, a dual inhibitor of the enzyme 5-alpha-reductase. Dutasteride is primarily used for the treatment of benign prostatic hyperplasia. The impurity is identified as 17alpha-N-[2,5-bis(trifluoromethyl) phenyl] carbamoyl-4-aza-5alpha-androst-1-ene-3-one . The presence of such impurities is critical to monitor and control to ensure the safety and efficacy of the pharmaceutical product.

Applications De Recherche Scientifique

Dutasteride Related Impurity 1 has several applications in scientific research:

Pharmaceutical Research: It is used in the development and validation of analytical methods for the detection and quantification of impurities in dutasteride formulations.

Quality Control: The impurity serves as a reference standard in quality control laboratories to ensure the purity and safety of dutasteride products.

Toxicological Studies: Research on the impurity helps in understanding its potential toxicological effects and ensuring that its levels are within acceptable limits in pharmaceutical products.

Mécanisme D'action

Target of Action

Dutasteride Related Impurity 1, similar to Dutasteride, is likely to target the 5-alpha reductase enzymes . These enzymes are responsible for the conversion of testosterone into dihydrotestosterone (DHT), a potent androgen that plays a crucial role in the development and enlargement of the prostate gland .

Mode of Action

As a competitive inhibitor of both type 1 and type 2 of 5-alpha reductase isoenzymes , Dutasteride Related Impurity 1 is expected to block the conversion of testosterone into DHT . This inhibition is likely to be potent, selective, and irreversible .

Biochemical Pathways

The primary biochemical pathway affected by Dutasteride Related Impurity 1 is the androgen signaling pathway . By inhibiting the 5-alpha reductase enzymes, it prevents the conversion of testosterone to DHT, thereby reducing the levels of DHT. This reduction in DHT levels can lead to a decrease in the growth and enlargement of the prostate gland .

Pharmacokinetics

Dutasteride is known to be orally active

Result of Action

The inhibition of 5-alpha reductase enzymes by Dutasteride Related Impurity 1 leads to a decrease in DHT levels . This reduction can result in the shrinkage of an enlarged prostate and improvement of symptoms in conditions like benign prostatic hyperplasia . .

Analyse Biochimique

Cellular Effects

Dutasteride, the parent compound, has been shown to have significant effects on various types of cells and cellular processes

Molecular Mechanism

Dutasteride, the parent compound, is a synthetic steroid with a chemical structure similar to that of Finasteride . It is a selective, competitive, irreversible inhibitor of all three isotypes of 5α-R

Temporal Effects in Laboratory Settings

During the process development of Dutasteride, some impurity peaks in HPLC ranging from 0.05 to 0.1% were observed . A comprehensive study has been carried out to isolate or to prepare and characterization of this impurity .

Dosage Effects in Animal Models

Dutasteride has been shown to have a significant effect on benign prostatic hyperplasia (BPH) in animal models

Metabolic Pathways

Dutasteride is metabolized by isoenzyme CYP3A4 of the Ρ-450 enzymic system

Transport and Distribution

The parent compound, Dutasteride, is known to bind irreversibly to 5α-R in a time-dependent manner . It forms a stable complex that dissociates extremely slowly both in vitro and in vivo

Méthodes De Préparation

The preparation of Dutasteride Related Impurity 1 involves several steps:

Preparation of Compound III Refined Product: This involves the initial synthesis of a precursor compound.

Acylating Chlorination: The compound III refined product undergoes acylating chlorination to generate compound II.

Condensation Reaction: Compound II is then subjected to a condensation reaction with 2,5-bis(trifluoromethyl) phenylamine in the presence of pyridine as an acid-binding agent to obtain a crude product of dutasteride.

Selective Condensation Reaction: The crude product undergoes a selective condensation reaction to yield the crude product of Dutasteride Related Impurity 1.

Analyse Des Réactions Chimiques

Dutasteride Related Impurity 1 undergoes various chemical reactions:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the impurity into different reduced forms.

Substitution: The impurity can undergo substitution reactions, where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Comparaison Avec Des Composés Similaires

Dutasteride Related Impurity 1 can be compared with other impurities and related compounds formed during the synthesis of dutasteride:

Desmethyl Dutasteride: Another impurity formed during the synthesis, differing by the absence of a methyl group.

Dihydro Dutasteride: A reduced form of dutasteride, differing by the addition of hydrogen atoms.

Other Isomeric Impurities: Various isomeric forms of dutasteride that differ in the arrangement of atoms within the molecule.

The uniqueness of Dutasteride Related Impurity 1 lies in its specific structural configuration and the conditions under which it is formed. Understanding and controlling this impurity is crucial for ensuring the quality and safety of dutasteride pharmaceutical products.

Propriétés

Numéro CAS |

104214-61-1 |

|---|---|

Formule moléculaire |

C19H28N2O2 |

Poids moléculaire |

316.44 |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

(5α,17β)-3-Oxo-4-azaandrost-1-ene-17-carboxamide; [4aR-(4aα,4bβ,6aα,7α,9aβ,9bα,11aβ)]-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-Tetradecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-Methoxypropyl)-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601886.png)

![(R)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601889.png)